6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 874777-42-1
VCID: VC2902164
InChI: InChI=1S/C11H10N4O/c16-10-5-8(7-1-2-7)14-11(15-10)9-6-12-3-4-13-9/h3-7H,1-2H2,(H,14,15,16)
SMILES: C1CC1C2=CC(=O)NC(=N2)C3=NC=CN=C3
Molecular Formula: C11H10N4O
Molecular Weight: 214.22 g/mol

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol

CAS No.: 874777-42-1

Cat. No.: VC2902164

Molecular Formula: C11H10N4O

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol - 874777-42-1

Specification

CAS No. 874777-42-1
Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
IUPAC Name 4-cyclopropyl-2-pyrazin-2-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C11H10N4O/c16-10-5-8(7-1-2-7)14-11(15-10)9-6-12-3-4-13-9/h3-7H,1-2H2,(H,14,15,16)
Standard InChI Key ANWHYHBJOBOOOP-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=O)NC(=N2)C3=NC=CN=C3
Canonical SMILES C1CC1C2=CC(=O)NC(=N2)C3=NC=CN=C3

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol contains three key structural components: a pyrimidine core with a hydroxyl group at position 4, a pyrazine ring at position 2, and a cyclopropyl group at position 6. This arrangement of heterocyclic rings with specific substituents contributes to its distinctive chemical properties. The compound features multiple nitrogen atoms in both the pyrimidine and pyrazine rings, which likely contribute to hydrogen bonding capabilities and potential biological activity. The presence of the hydroxyl group at position 4 of the pyrimidine ring suggests tautomeric behavior, potentially existing in both hydroxyl and keto forms depending on the environment.

Related Compounds

Several structurally related compounds have been documented in chemical databases. For instance, compounds containing cyclopropyl substituents on heterocyclic rings have been studied for various applications. The compound 6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide (CID 9269197) shares the cyclopropyl moiety attached to a nitrogen-containing heterocycle . Similarly, 6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one features a cyclopropyl group attached to a heterocyclic system containing a pyrimidine moiety.

Physicochemical Properties

Based on its structure, 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol likely possesses the following predicted physicochemical properties:

PropertyPredicted ValueBasis
Molecular WeightApproximately 240-250 g/molCalculated from molecular formula
Hydrogen Bond Donors1 (hydroxyl group)Structural analysis
Hydrogen Bond Acceptors5 (N atoms and OH group)Structural analysis
SolubilityPotentially limited water solubilityBased on aromatic rings and limited polar groups
TautomerismLikely exhibits keto-enol tautomerismDue to 4-hydroxypyrimidine structure

Synthetic Approaches and Methodologies

Key Synthetic Challenges

The main challenges in synthesizing 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol likely include:

  • Regioselective introduction of the cyclopropyl group at the C-6 position of the pyrimidine ring

  • Formation of the carbon-carbon bond between the pyrimidine and pyrazine rings

  • Control of the hydroxyl/keto tautomerism at the C-4 position

  • Purification and isolation of the final product from reaction mixtures

Analytical Characterization

Structural confirmation of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol would typically require various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • X-ray crystallography for definitive structural determination

Research on related heterocyclic compounds has employed these techniques to confirm structural features and purity .

Computational Studies and Molecular Modeling

Predicted Binding Modes

Computational studies would be valuable for predicting the binding modes of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol with potential biological targets. Similar approaches have been used for related compounds, such as the molecular dynamics simulations performed on 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives to understand their interactions with the P2Y14 receptor . These studies revealed important binding interactions including hydrogen bonds with specific amino acid residues and π-π stacking interactions with aromatic amino acids.

Molecular Dynamics Simulations

Molecular dynamics simulations could provide insights into the conformational flexibility and stability of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol in different environments. Similar studies on related compounds have shown that the stability of docking poses can be assessed through RMSD (Root Mean Square Deviation) analysis during simulation trajectories . For instance, compounds with stable binding modes typically show lower average RMSD values and consistent interaction patterns with target proteins over the simulation period.

Structure Optimization

Computational approaches could also guide structural modifications to optimize properties of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol for specific applications. Potential modifications might include:

  • Substitution at various positions on the pyrazine ring

  • Replacement of the hydroxyl group with other functional groups

  • Modification of the cyclopropyl group to other cycloalkyl moieties

  • Introduction of additional substituents on the pyrimidine ring

Challenges in Research and Development

Synthetic Challenges

The synthesis of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol presents several challenges, including regioselectivity during synthesis, purification difficulties, and potential tautomerism issues. These challenges necessitate careful selection of reaction conditions and purification methodologies. The synthesis of related compounds has required multiple steps with varying yields, particularly during cross-coupling reactions and subsequent functionalization steps .

Analytical Characterization Challenges

Definitive structural characterization of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol may be complicated by tautomerism and potential conformational flexibility. Comprehensive analytical approaches including advanced NMR techniques (2D experiments such as COSY, HSQC, and HMBC) would be necessary for unambiguous structural assignment. X-ray crystallography would provide the most definitive structural evidence but requires obtaining suitable crystals for analysis.

Biological Evaluation Challenges

Evaluating the biological activity of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol would require screening against multiple targets to identify potential applications. Challenges in this process include:

  • Selection of appropriate biological assays based on predicted activities

  • Development of formulations to address potential solubility limitations

  • Determination of structure-activity relationships through synthesis of analogs

  • Assessment of pharmacokinetic properties and metabolic stability

Future Research Directions

Structural Modifications

Future research on 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol could focus on systematic structural modifications to develop structure-activity relationships and optimize properties for specific applications. Potential modifications might include:

  • Exploration of various substituents at different positions on both the pyrimidine and pyrazine rings

  • Investigation of bioisosteric replacements for the cyclopropyl group

  • Development of prodrug approaches to address potential solubility or bioavailability issues

  • Creation of hybrid molecules incorporating additional pharmacophores

Advanced Biological Evaluation

Comprehensive biological evaluation would be essential to understand the full potential of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol. This could include:

  • Broad spectrum screening against diverse biological targets

  • Detailed mechanistic studies to understand mode of action

  • In vivo evaluation of promising activities identified in preliminary screening

  • Toxicity and safety assessment to determine therapeutic potential

Computational Design Approaches

Advanced computational approaches could accelerate the development of optimized derivatives of 6-Cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol. These might include:

  • Machine learning models to predict properties and activities

  • Quantum mechanical calculations to understand electronic properties

  • Advanced docking and molecular dynamics simulations with identified targets

  • De novo design of improved analogs based on structural insights

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